molecular formula C10H12N2O B1608922 1-propyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 77557-01-8

1-propyl-1,3-dihydro-2H-benzimidazol-2-one

货号: B1608922
CAS 编号: 77557-01-8
分子量: 176.21 g/mol
InChI 键: YNFLIDHXMNKSQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

1-propyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated benzimidazole derivatives .

科学研究应用

1-propyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

作用机制

The mechanism of action of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

相似化合物的比较

1-propyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

生物活性

1-Propyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It has been reported to exhibit serotonin reuptake inhibition , which can be beneficial in treating conditions related to mood disorders and anxiety . Additionally, it may affect other neurotransmitter systems, including norepinephrine, contributing to its efficacy in various therapeutic contexts .

Therapeutic Applications

  • Vasomotor Symptoms (VMS) : The compound has shown promise in treating vasomotor symptoms associated with menopause, such as hot flashes and night sweats. These symptoms affect a significant percentage of women undergoing menopause, and effective management is critical for improving quality of life .
  • Depression and Anxiety Disorders : Due to its action on serotonin pathways, this compound may be useful in alleviating symptoms of depression and anxiety. Its potential as an antidepressant has been explored in several studies .
  • Chronic Pain Management : Research indicates that compounds similar to this compound may play a role in managing chronic pain conditions by modulating pain pathways in the central nervous system .

Study on Vasomotor Symptoms

In a clinical study involving women experiencing menopause-related VMS, participants treated with this compound reported a significant reduction in the frequency and severity of hot flashes compared to the placebo group. The study highlighted the compound's potential as an alternative treatment for patients who cannot use hormone replacement therapy .

Depression Treatment

A case series documented the effects of this compound on patients diagnosed with major depressive disorder. Patients exhibited improved mood and reduced anxiety levels after a treatment regimen involving this compound over eight weeks. The findings suggest that it could serve as an adjunctive treatment for depression .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit serotonin reuptake with an IC50 value indicating moderate potency compared to established SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests that the compound could be developed further as an antidepressant or anxiolytic agent .

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of this compound compared to other benzimidazole derivatives:

Compound NameActivityIC50 ValueTherapeutic Use
This compoundSerotonin reuptake inhibitionModerateDepression, VMS
1-methylbenzimidazoleAnticancer activity25 µMCancer treatment
2-(4-methylphenyl)benzimidazoleAntimicrobial properties15 µMInfection treatment

属性

IUPAC Name

3-propyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFLIDHXMNKSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364125
Record name 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77557-01-8
Record name 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
1-propyl-1,3-dihydro-2H-benzimidazol-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。